methanone CAS No. 103346-06-1](/img/structure/B14325893.png)
[(2-Chlorophenyl)methanesulfinyl](diethylamino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorophenyl)methanesulfinylmethanone is an organosulfur compound characterized by the presence of a chlorophenyl group, a methanesulfinyl group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)methanesulfinylmethanone typically involves the reaction of 2-chlorobenzaldehyde with diethylamine and a sulfinylating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of (2-Chlorophenyl)methanesulfinylmethanone may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)methanesulfinylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
(2-Chlorophenyl)methanesulfinylmethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)methanesulfinylmethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(2-Chlorophenyl)methanesulfinylmethanone can be compared with other similar compounds, such as:
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
2-Chlorophenyl methyl sulfone: Shares the chlorophenyl group but differs in the presence of a sulfone group instead of a sulfinyl group.
Properties
CAS No. |
103346-06-1 |
|---|---|
Molecular Formula |
C12H16ClNO2S |
Molecular Weight |
273.78 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfinyl]-N,N-diethylformamide |
InChI |
InChI=1S/C12H16ClNO2S/c1-3-14(4-2)12(15)17(16)9-10-7-5-6-8-11(10)13/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
UENORKSXUZXFLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)S(=O)CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


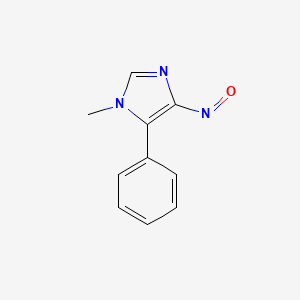
![N-[3-(Dimethylamino)propyl]naphtho[2,1-B]thiophene-4-carboxamide](/img/structure/B14325818.png)

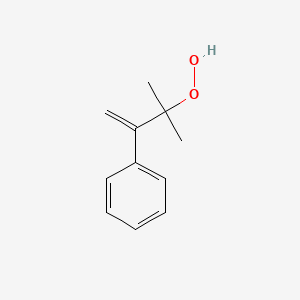
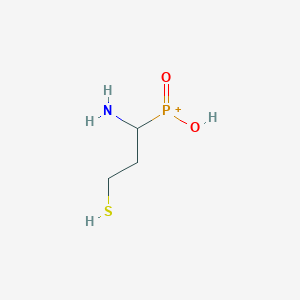
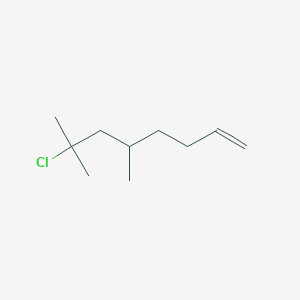
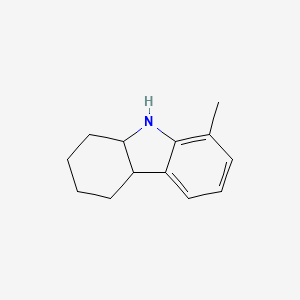
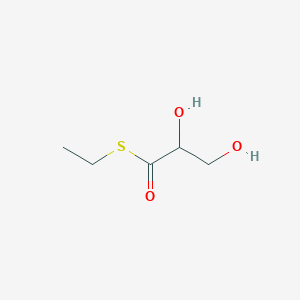
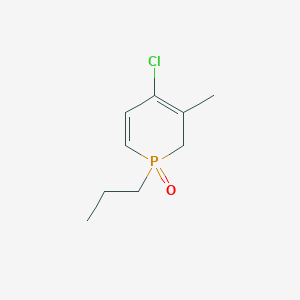

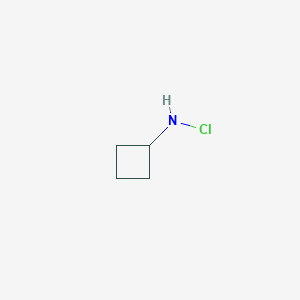
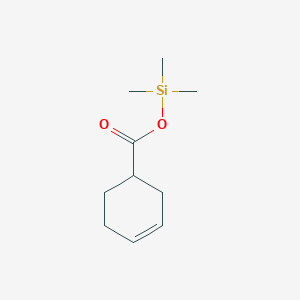
![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
